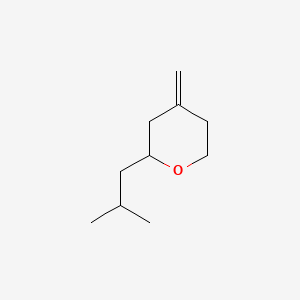

Tetrahydro-4-methylene-2-(2-methylpropyl)-2H-pyran

Description

Tetrahydro-4-methylene-2-(2-methylpropyl)-2H-pyran (CAS: 59848-66-7, EC: 261-953-8) is a bicyclic ether derivative characterized by a six-membered tetrahydropyran ring with a methylene group at the 4-position and a 2-methylpropyl (isobutyl) substituent at the 2-position. Its molecular formula is C₁₀H₁₆O, with a molecular weight of 152.23 g/mol . The compound is synthesized via acid-catalyzed oligomerization or protection/deprotection strategies involving dihydropyran (DHP) intermediates, as outlined in general procedures for alkynyloxy-tetrahydro-2H-pyran synthesis .

Key spectral data for structural confirmation include ¹H NMR and ¹³C NMR, which reveal distinct chemical shifts for the methylene group (δ ~4.5–5.0 ppm) and isobutyl chain (δ ~0.8–1.5 ppm) . Its environmental persistence and low aquatic toxicity (logKₒw ~3.04) are noted in regulatory reports, with negligible release rates (<0.4%) to water systems .

Properties

CAS No. |

59848-66-7 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

4-methylidene-2-(2-methylpropyl)oxane |

InChI |

InChI=1S/C10H18O/c1-8(2)6-10-7-9(3)4-5-11-10/h8,10H,3-7H2,1-2H3 |

InChI Key |

MMDIPEMQOQIJRH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1CC(=C)CCO1 |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Methods and Analysis

Prins Cyclization Reaction

The Prins reaction is the most commonly employed method for synthesizing tetrahydropyran derivatives such as florol, which is structurally related to tetrahydro-4-methylene-2-(2-methylpropyl)-2H-pyran. The reaction involves the acid-catalyzed cyclization of an aldehyde (typically isovaleraldehyde) with an allylic alcohol (such as isoprenol).

Reaction Scheme:

$$

\text{Isovaleraldehyde} + \text{Isoprenol} \xrightarrow[\text{acid catalyst}]{\text{solvent or solvent-free}} \text{Tetrahydropyran derivative (florol)}

$$

- Method I: Conducted in methylene chloride solvent at 60°C.

- Method II: Solvent-free conditions at room temperature using solid acid catalysts.

Key Findings:

- Method I yields about 32% florol after over 6 hours of reaction time.

- Method II (solvent-free, room temperature) with p-toluenesulfonic acid catalyst achieves higher yields (39% after 2 hours, increasing up to 63% after 7 days).

- Acid catalysts such as methanesulfonic acid (64% yield) and sulfuric acid (43% yield) are also effective.

- Neutral catalysts like sodium sulfate give very low yields (~2%).

| Catalyst | Yield after 24h (%) |

|---|---|

| p-Toluenesulfonic acid | 55 |

| Methanesulfonic acid | 64 |

| Sulfuric acid | 43 |

| Sodium sulfate | 2 |

Table 1: Influence of catalyst on florol yield (24h reaction time)

The reaction produces two diastereoisomers (syn and anti), which can be separated by chromatography and characterized by TLC, GC-MS, and $$^{1}H$$ NMR.

Hydrogenation of Hydroxy Rose Ether Intermediates

Another approach involves preparing hydroxy rose ether intermediates followed by hydrogenation:

- The hydroxy rose ether is synthesized by reacting raw materials with a solid acid catalyst under heating.

- The intermediate is then hydrogenated using catalysts under nitrogen-hydrogen replacement conditions.

- This method yields high purity products (>99.2%) with good aroma quality.

- The use of solid acid catalysts reduces environmental pollution by avoiding waste acid or alkali waters.

Synthesis of Tetrahydropyran Derivatives Using Various Aldehydes

The Prins reaction has been extended to other aldehydes to synthesize a variety of 2-substituted-4-methyl-tetrahydropyran derivatives with high yields:

| Aldehyde Structure | Product Compound | Yield (%) |

|---|---|---|

| 5 (Methoxy substituted) | 9 | 92 |

| 6 (Methoxy substituted) | 10 | 63 |

| 7 (Nitro substituted) | 11 | 91 |

| 8 (Bromo substituted) | 12 | 95 |

Table 2: Synthesis yields of tetrahydropyran derivatives from various aldehydes

Experimental Conditions and Characterization

- Reactions monitored by thin-layer chromatography (TLC) using silica gel plates.

- Products characterized by gas chromatography-mass spectrometry (GC-MS) and $$^{1}H$$ nuclear magnetic resonance (NMR).

- Chromatographic separation employed hexane/ethyl acetate (3:1) as eluent.

- GC conditions: Varian 3800 GC, VF-1 MS column, temperature programming from 60°C to 220°C.

- The purity of final products determined by summing peak areas in chromatograms.

Summary Table of Preparation Methods

| Preparation Method | Conditions | Catalyst | Yield (%) | Notes |

|---|---|---|---|---|

| Prins reaction (solvent) | Methylene chloride, 60°C | Methanesulfonic acid | 32 | Long reaction time (6+ hours) |

| Prins reaction (solvent-free) | Room temperature, SiO2 matrix | p-Toluenesulfonic acid | 39-63 | Higher yield with longer time (up to 7 days) |

| Prins reaction (solvent-free) | Room temperature | Methanesulfonic acid | 64 | Highest yield among tested acids |

| Hydrogenation of intermediates | Solid acid catalyst, hydrogenation | Solid acid catalyst | >99.2 purity | Environmentally friendly, high purity |

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-4-methylene-2-(2-methylpropyl)-2H-pyran can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The methylene group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

Tetrahydro-4-methylene-2-(2-methylpropyl)-2H-pyran has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which Tetrahydro-4-methylene-2-(2-methylpropyl)-2H-pyran exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired outcomes. For example, in medicinal applications, the compound may bind to receptors or enzymes, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Rose Oxide Isomers

- Cis-Dihydro-Rose Oxide (CAS: 16665-10-4): A stereoisomer with a methyl group at the 4-position (vs. methylene in the target compound) and (2R,4R) configuration. Molecular formula: C₁₀H₂₀O (MW: 156 g/mol). Used in fragrances due to its floral odor .

- Trans-Dihydro-Rose Oxide (CAS: 140238-79-5): (2S,4R) configuration. Shares the same molecular formula but differs in stereochemistry, affecting its volatility (RT: 10.31 vs. 9.17 for cis) and aroma profile .

3,6-Dihydro-4-methyl-2-(2-methylpropyl)-2H-pyran (CAS: 59848-69-0)

- Structural Difference : Contains a 3,6-dihydro ring (one double bond) vs. fully saturated tetrahydropyran.

- Molecular Formula : C₁₀H₁₈O (MW: 154.25 g/mol).

- Properties : Higher hydrophobicity (XLogP3: 2.4) and reduced polarity (PSA: 9.2 Ų) compared to the target compound .

Substituted Tetrahydropyrans

(2R,3S,4S*)-2-(4-Methoxyphenyl)-4-methyl-3-(prop-1-en-2-yl)tetrahydro-2H-pyran (Compound 72)

Tetrahydro-2-(2-phenylethoxy)-2H-pyran (CAS: 1927-61-3)

- Substituent : 2-Phenylethoxy group.

- Physical Properties : Higher molecular weight (206.28 g/mol), boiling point (300.6°C), and logP (2.77) due to aromatic substitution. Used in organic synthesis as a protective group .

Functional Group Variations

Alkynyloxy-Tetrahydro-2H-pyrans

- Synthesis: PPTS-catalyzed reaction of alkynols with DHP, yielding >95% purity.

- Key Feature : Terminal alkyne groups enable click chemistry applications, unlike the inert methylene/isobutyl groups of the target compound .

Data Tables

Table 1: Structural and Physical Properties Comparison

Research Findings and Implications

Stereochemical Impact : The cis/trans configuration in rose oxide isomers significantly alters their volatility and olfactory properties, whereas the target compound’s stereochemistry remains unexplored .

Ring Saturation Effects : The 3,6-dihydro analog exhibits reduced hydrogen-bonding capacity (PSA: 9.2 Ų) compared to the fully saturated target compound (PSA: ~18 Ų), influencing solubility .

Environmental Behavior : The target compound’s low aquatic release rates (<0.4%) contrast with more hydrophilic analogs like tetrahydro-2H-pyran-2-ol derivatives, which show higher mobility in water systems .

Biological Activity

Tetrahydro-4-methylene-2-(2-methylpropyl)-2H-pyran is a compound with notable applications in organic synthesis and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Tetrahydro-4-methylene-2-(2-methylpropyl)-2H-pyran is a cyclic compound often utilized as a building block in organic chemistry. Its synthesis typically involves the Prins reaction, which allows for the formation of various derivatives. The compound's structure can be confirmed using techniques such as NMR spectroscopy and gas chromatography .

The biological activity of tetrahydro-4-methylene-2-(2-methylpropyl)-2H-pyran is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects in medicinal applications .

Antimicrobial and Cytotoxic Effects

Research indicates that compounds related to tetrahydro-4-methylene-2-(2-methylpropyl)-2H-pyran exhibit antimicrobial properties. For instance, studies have shown that certain derivatives possess significant cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .

Safety and Toxicology

Safety assessments have been conducted to evaluate the toxicity of tetrahydro-4-methylene-2-(2-methylpropyl)-2H-pyran. In vitro studies have demonstrated that it does not exhibit mutagenic properties in standard bacterial assays (Ames test), indicating a favorable safety profile for potential therapeutic use . However, some studies have reported clastogenic activity under specific conditions, necessitating further investigation into its safety .

Case Studies and Research Findings

Several studies have explored the biological activities of tetrahydro-4-methylene-2-(2-methylpropyl)-2H-pyran and its derivatives:

- Antimicrobial Activity : A study assessing the antimicrobial properties of various compounds found that tetrahydro derivatives displayed significant inhibition against pathogenic bacteria, suggesting their potential use as antimicrobial agents .

- Cytotoxicity : Research involving cancer cell lines indicated that certain derivatives could induce apoptosis, highlighting their potential role in cancer treatment .

- Safety Profiles : Toxicological evaluations revealed that while some derivatives showed clastogenic effects in vitro, they were not deemed genotoxic in vivo, suggesting a need for careful assessment in therapeutic contexts .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.